3-Acetamido-3-(3-chlorophenyl)propanoic acid
Overview
Description
3-Acetamido-3-(3-chlorophenyl)propanoic acid is an organic compound with the molecular formula C11H12ClNO3 It is characterized by the presence of an acetamido group, a chlorophenyl group, and a propanoic acid moiety
Preparation Methods
The synthesis of 3-Acetamido-3-(3-chlorophenyl)propanoic acid typically involves the reaction of 3-chlorophenylacetic acid with acetic anhydride and ammonia. The reaction conditions often include heating and the use of a catalyst to facilitate the formation of the acetamido group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Acetamido-3-(3-chlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Acetamido-3-(3-chlorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals, particularly as a precursor for herbicides.
Mechanism of Action
The mechanism of action of 3-Acetamido-3-(3-chlorophenyl)propanoic acid involves its interaction with specific molecular targets in biological systems. The acetamido group can form hydrogen bonds with enzymes or receptors, modulating their activity. The chlorophenyl group may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
3-Acetamido-3-(3-chlorophenyl)propanoic acid can be compared with other similar compounds, such as:
3-Amino-3-(4-chlorophenyl)propanoic acid: This compound has an amino group instead of an acetamido group, leading to different chemical reactivity and biological activity.
2-Acetamido-3-(4-chlorophenyl)propanoic acid: The position of the acetamido group is different, which can affect the compound’s interaction with biological targets.
3-Acetamido-3-(2-chlorophenyl)propanoic acid: The position of the chlorine atom on the phenyl ring is different, influencing the compound’s chemical and biological properties.
Properties
IUPAC Name |
3-acetamido-3-(3-chlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-10(6-11(15)16)8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAVOCOOEULXTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661385 | |
Record name | 3-Acetamido-3-(3-chlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-77-5 | |
Record name | 3-Acetamido-3-(3-chlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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